5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-20(2)13-11(8-17-15(19-13)23-4)18-14(21)10-7-9(16)5-6-12(10)22-3/h5-8H,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKPKAMXSORJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as a reagent.
Attachment of the Methoxy Groups: Methoxy groups are added via methylation reactions, using reagents such as methyl iodide.
Chlorination: The chloro group is introduced through a chlorination reaction, typically using reagents like thionyl chloride.
Formation of the Benzamide Backbone: The final step involves the formation of the benzamide backbone through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzamide backbone.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Chemistry
-
Synthesis of Pharmacologically Active Compounds :
- The compound serves as an intermediate in synthesizing various pharmacologically active agents, including anticancer and antimicrobial drugs. Its structural features allow for modifications that enhance biological activity.
-
Enzyme Inhibition :
- Research indicates that this compound can inhibit specific kinase pathways crucial for cancer therapy. For instance, it targets Bub1 kinase, a key regulator in cell cycle progression and mitotic checkpoint control, potentially leading to reduced tumor growth.
-
Cell Viability Enhancement :
- Studies have shown that this compound enhances cell viability in cancer cell lines by modulating apoptotic pathways. It significantly increases ATP levels and reduces apoptosis markers, indicating its potential as a protective agent against cell death.
Biological Studies
-
Protection Against Endoplasmic Reticulum Stress :
- The compound has demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum stress induced by agents like thapsigargin. It reduces cell death and enhances metabolic activity under stress conditions.
-
Mechanisms of Action :
- Mechanistically, it inhibits caspase activation pathways, preventing apoptosis in stressed cells. This inhibition has been linked to the preservation of cellular integrity during adverse conditions.
Comparative Studies
Comparative studies with structurally similar compounds have highlighted the superior protective effects of 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide against ER stress. This positions it as a promising candidate for further development in therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | EC50 (µM) | Reference |
|---|---|---|---|
| Cell Viability Enhancement | Significant increase in viability | 10 ± 2 | |
| ER Stress Protection | Reduced apoptosis | <0.1 | |
| Kinase Inhibition | Bub1 kinase inhibition | Not specified |
Cell Viability Studies
In vitro studies involving INS-1 cells (a model for pancreatic β-cells) demonstrated that treatment with this compound significantly restores ATP levels under stress conditions, indicating enhanced cellular metabolism and viability.
Apoptosis Mechanism
The protective effects against apoptosis are attributed to the inhibition of caspase-3 activation and PARP cleavage, both markers indicative of apoptotic processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
BG16051 (5-Chloro-N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide)
Glibenclamide (5-Chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide)
- Structural Difference : A sulfonylurea linker replaces the pyrimidine ring, and a cyclohexylcarbamoyl group is present.
- Impact : The sulfonylurea group contributes to poor aqueous solubility (BCS Class II) and KATP channel inhibition, making it a potent antidiabetic agent .
- Molecular Weight : 494.49 g/mol, significantly higher than the target compound due to the sulfonylurea moiety .
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives
- Example : Compound 3a (C21H15ClN6O, MW: 403.1 g/mol).
- Structural Difference: A pyrazole ring replaces the pyrimidine, with a cyano group at position 4.
- Impact : These derivatives exhibit moderate yields (62–71%) and melting points (123–183°C), suggesting greater crystallinity compared to the target compound .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound: Predicted low solubility due to aromatic stacking and moderate logP (~2.8). No direct solubility data available.
- Glibenclamide : Poor solubility (0.004 mg/mL in water) limits bioavailability, necessitating formulation strategies like cocrystals .
- Pyrazole Derivatives (e.g., 3a–3p): Improved solubility in organic solvents (e.g., DMF, chloroform) due to polar cyano groups .
Biological Activity
5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide is a synthetic compound that belongs to the class of pyrimidine derivatives. These compounds are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article presents a comprehensive review of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17ClN4O3. The structure features a chloro group, a dimethylamino group, and methoxy substituents on the pyrimidine and benzamide moieties, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Case Study : A study demonstrated that related pyrimidine compounds exhibited selective inhibition against colon cancer cells with an EC50 value ranging from 0.49 μM to 7.1 μM, indicating significant anticancer properties .
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial effects. The presence of the dimethylamino group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
- Research Findings : Various derivatives have been tested against bacterial strains, showing effective inhibition at concentrations as low as 10 μg/mL .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific enzymes targeted include kinases and phosphatases, which play crucial roles in signaling pathways.
- Research Example : In vitro assays indicated that related compounds effectively inhibited specific kinases involved in cancer progression, suggesting potential therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
